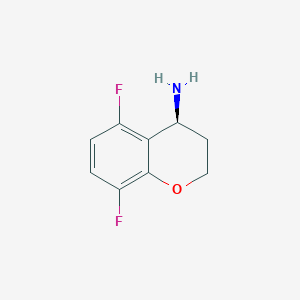

(S)-5,8-Difluorochroman-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S)-5,8-difluoro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2,7H,3-4,12H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHGXVMUVYBWQO-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC(=C2C1N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(C=CC(=C2[C@H]1N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301212144 | |

| Record name | (4S)-5,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301212144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018978-95-4 | |

| Record name | (4S)-5,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018978-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-5,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301212144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Computational Studies of S 5,8 Difluorochroman 4 Amine and Its Derivatives

Theoretical Underpinnings of Structure-Activity and Structure-Property Relationships in Chroman Analogues

The study of Structure-Activity Relationships (SAR) is a fundamental approach in medicinal chemistry that seeks to connect the chemical structure of a molecule to its biological activity. pharmadigests.com By systematically altering parts of a molecule, researchers can identify the key structural features, or pharmacophores, responsible for its desired effects, as well as those contributing to undesirable side effects. pharmadigests.com This knowledge is then used to design new compounds with improved potency and a better safety profile. pharmadigests.com

Quantitative Structure-Property Relationship (QSPR) models take this a step further by using statistical methods to correlate structural or property descriptors of compounds with their activities. nih.govchemrxiv.org These models can predict the activity of novel compounds, thereby prioritizing synthetic efforts. youtube.com The underlying principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. pharmadigests.comrsc.org

In the context of chroman analogues, SAR and QSPR studies are essential for understanding how different substituents and their positions on the chroman ring system influence biological outcomes. nih.govnih.gov These studies often involve modifying the size and shape of the carbon skeleton, introducing or removing substituents, and altering the stereochemistry of the molecule. pharmadigests.com For instance, research on chroman-4-one derivatives has shown that even minor changes to the substituents at various positions can significantly impact their biological activity, highlighting the close relationship between structure and function in this class of compounds. acs.org Computational tools are increasingly used to build and refine these relationships, offering a data-driven approach to understanding the complex interplay between molecular structure and biological properties. chemrxiv.org

Influence of Fluorine Positionality and Substitution Degree on Molecular Interactions

The introduction of fluorine into a molecular scaffold is a widely used strategy in medicinal chemistry to modulate various properties of a drug candidate. The position and number of fluorine atoms can have a profound impact on the molecule's reactivity, selectivity, lipophilicity, and metabolic stability.

Positional Effects of Fluorine on Reactivity and Selectivity

The position of fluorine atoms on a molecule can significantly influence its chemical reactivity and selectivity. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can alter the electron density of the surrounding atoms and bonds. mdpi.comstackexchange.com This can, in turn, affect the rates and outcomes of chemical reactions. For instance, in nucleophilic aromatic substitution reactions, a fluorine substituent can stabilize the intermediate Meisenheimer complex, thereby increasing the reaction rate compared to other halogens. stackexchange.com

The reactivity of C-H bonds can also be influenced by the presence of nearby fluorine atoms. In radical halogenation reactions, the bond dissociation energies of C-H bonds are a key determinant of reactivity. libretexts.org The introduction of fluorine can alter these bond energies, leading to changes in the selectivity of the reaction.

Furthermore, the unique electronic properties of fluorine can lead to novel reactivities and transformations that are not observed with non-fluorinated analogues. rsc.org This "fluorine effect" can be harnessed to develop new synthetic methodologies. In some cases, the presence of fluorine can even lead to a complete reversal of selectivity in catalytic reactions. fao.org The specific placement of fluorine atoms is therefore a critical consideration in the design of molecules with desired reactivity and selectivity profiles.

Stereochemical Effects on Ligand-Receptor Interactions in Chiral Chroman-4-amines

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its interaction with biological receptors. For chiral molecules like chroman-4-amines, the different enantiomers can exhibit significantly different biological activities. This is because biological receptors are themselves chiral and will interact preferentially with one enantiomer over the other, much like a hand fitting into a glove.

In the case of chroman analogues, the stereochemical relationship between substituents on the chroman ring has been shown to be crucial for activity. For example, in a series of 4-phenylchroman analogues, the cis relationship between the 2-side chain and the 4-phenyl ring was associated with optimal α1-adrenoreceptor blocking activity, whereas the trans isomer was significantly less potent. nih.govacs.org This highlights the importance of the relative orientation of these groups for effective binding to the receptor.

Similarly, for other chroman derivatives, the configuration at the 3- and 4-positions has been identified as an important factor for estrogen receptor binding and antiestrogen (B12405530) activities. nih.gov The specific stereochemistry dictates how the molecule presents its functional groups to the binding site of the receptor, influencing the strength and nature of the intermolecular interactions that are formed. Therefore, controlling the stereochemistry of chroman-4-amines is a key aspect in the design of potent and selective ligands.

Analysis of Substituent Effects on Chroman-4-amine (B2768764) Scaffold Activity (e.g., 2-, 6-, 8-positions, N-substitutions)

The biological activity of the chroman-4-amine scaffold is highly sensitive to the nature and position of substituents on the chroman ring system and on the amine group. nih.govnih.govresearchgate.net Studies on various chroman derivatives have provided valuable insights into these substituent effects.

Substituents on the Aromatic Ring (Positions 6 and 8):

Research on 2-pentylchroman-4-ones has demonstrated the necessity of substituents on the aromatic part of the chroman scaffold for inhibitory activity. acs.orgnih.gov The unsubstituted analogue was found to be inactive, indicating that interactions involving this part of the molecule are crucial. nih.gov

Size and Electronic Properties: The size of the substituents at the 6- and 8-positions appears to be a significant factor, with larger substituents generally leading to better activity. acs.orgnih.gov While electron-withdrawing groups tend to enhance activity, the electrostatic properties are not the sole determinant, as demonstrated by the fact that di-methyl substituted analogues were more active than di-fluoro substituted ones. nih.gov

Positional Importance: The substituent at the 6-position has been shown to be more critical for activity than the one at the 8-position. acs.orgnih.gov

Substituents at the 2-Position:

The nature of the substituent at the 2-position of the chroman ring also plays a role in modulating activity. acs.orgnih.gov

Alkyl Chain Length: Studies on 2-alkylchroman-4-ones have shown that the length of the alkyl chain influences inhibitory potency, with an optimal length observed for the pentyl group. acs.orgnih.gov

Aromatic Substituents: Aromatic groups can also be tolerated at this position, particularly when a spacer is introduced between the chroman scaffold and the aromatic ring. acs.org

N-Substitutions:

The following table summarizes the observed effects of substituents on the activity of chroman-4-one analogues, which can provide a basis for understanding potential effects on chroman-4-amine scaffolds.

| Position | Substituent Type | Effect on Activity | Reference |

| 6 and 8 | Unsubstituted | Loss of activity | nih.gov |

| 6 and 8 | Larger, electron-withdrawing | Favorable | acs.orgnih.gov |

| 6 | Chloro | Decrease in activity compared to 6,8-disubstituted | nih.gov |

| 6 | Nitro (electron-withdrawing) | No change in activity compared to 6-chloro | nih.gov |

| 6 | Methoxy (electron-donating) | Decreased activity | nih.gov |

| 2 | n-Propyl chain | Slightly better activity than n-heptyl | acs.orgnih.gov |

| 2 | n-Pentyl chain | Optimal length among studied alkyls | acs.orgnih.gov |

| 2 | n-Heptyl chain | Lower activity than n-propyl and n-pentyl | acs.orgnih.gov |

| 2 | Phenethyl | Good activity | acs.org |

Application of In Silico Methods in Chroman-4-amine Research

In silico methods, which utilize computer simulations and modeling, have become indispensable tools in modern drug discovery, including the research of chroman-4-amine derivatives. These computational approaches offer a rapid and cost-effective means to predict the properties and biological activities of molecules, thereby guiding experimental work.

One of the primary applications of in silico methods is in the study of structure-activity relationships (SAR). mdpi.com By employing techniques such as molecular docking, researchers can simulate the binding of chroman-4-amine analogues to their target receptors. nih.govglobalresearchonline.netnih.gov This allows for the visualization of binding modes and the identification of key intermolecular interactions, providing insights into why certain structural modifications lead to enhanced or diminished activity. researchgate.net For example, molecular docking studies on 4H-chromene derivatives have been used to predict their binding affinity for various biological targets. globalresearchonline.net

Quantum mechanical calculations are also employed to analyze the electronic properties of molecules, such as the distribution of electron density in the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com These calculations can help to understand the reactivity and stability of different chroman-4-amine analogues.

Furthermore, in silico methods are used to predict the pharmacokinetic properties of compounds, such as their absorption, distribution, metabolism, and excretion (ADME). This information is crucial for designing drug candidates with favorable profiles for in vivo studies.

The integration of these computational approaches with experimental studies creates a powerful synergy, accelerating the process of identifying and optimizing promising lead compounds within the chroman-4-amine class.

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein. While specific docking studies on (S)-5,8-Difluorochroman-4-amine are not extensively reported in publicly available literature, the principles of this methodology can be applied to understand its potential interactions.

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). A binding site, or "pocket," on the protein is then defined. The this compound molecule would be placed in this pocket, and a scoring function would be used to predict the most favorable binding pose based on various non-covalent interactions.

For chroman derivatives, key interactions often involve hydrogen bonding, hydrophobic interactions, and pi-stacking. The amine group at the 4-position of this compound is a likely hydrogen bond donor, while the aromatic ring can participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target's binding site. The fluorine atoms at the 5 and 8 positions can significantly influence the binding mode. Fluorine is a highly electronegative atom and can form hydrogen bonds and other electrostatic interactions, potentially altering the binding affinity and selectivity compared to non-fluorinated analogues.

Following molecular docking, molecular dynamics simulations can be employed to refine the predicted binding pose and assess the stability of the ligand-protein complex over time. An MD simulation would track the movements of all atoms in the system, providing a more dynamic and realistic picture of the binding event. The stability of key interactions identified in the docking study would be monitored throughout the simulation.

A hypothetical molecular docking and MD simulation workflow for this compound is outlined in the table below.

| Step | Description | Key Considerations for this compound |

| 1. Target Preparation | Obtaining and preparing the 3D structure of the biological target. | Identification of a relevant protein target; removal of water molecules and addition of hydrogen atoms. |

| 2. Ligand Preparation | Generating the 3D structure of this compound. | Correct stereochemistry at the chiral center; energy minimization of the structure. |

| 3. Molecular Docking | Predicting the preferred binding orientation of the ligand in the target's active site. | Defining the binding pocket; using an appropriate scoring function to evaluate poses. |

| 4. Analysis of Docking Results | Visualizing and analyzing the predicted binding poses and interactions. | Identifying key hydrogen bonds, hydrophobic interactions, and the role of fluorine atoms. |

| 5. Molecular Dynamics Simulation | Simulating the dynamic behavior of the ligand-protein complex in a biological environment. | Solvating the complex in a water box with ions; running the simulation for a sufficient time (e.g., nanoseconds). |

| 6. Analysis of MD Trajectory | Analyzing the stability of the complex and the persistence of key interactions over time. | Calculating Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess stability. |

These computational techniques are invaluable for generating hypotheses about the binding mode of this compound, which can then be validated through experimental methods like X-ray crystallography or mutagenesis studies.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives.

For this compound and its derivatives, a QSAR study would involve several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) would be compiled. Next, a variety of molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as its size, shape, electronic properties, and hydrophobicity.

Relevant descriptors for a QSAR study of this compound derivatives might include:

Topological descriptors: These describe the connectivity of atoms in the molecule (e.g., molecular weight, number of rotatable bonds).

Electronic descriptors: These relate to the electronic properties of the molecule (e.g., dipole moment, partial charges on atoms). The presence of the two fluorine atoms would significantly impact these descriptors.

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule (e.g., logP), which is crucial for membrane permeability and binding to hydrophobic pockets in proteins.

3D descriptors: These describe the three-dimensional shape of the molecule (e.g., molecular surface area, volume).

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical model that correlates the descriptors with the biological activity. The predictive power of the resulting QSAR model is then rigorously validated using internal and external validation techniques.

A well-validated QSAR model can be a powerful tool for the predictive design of new this compound derivatives. By analyzing the model, researchers can identify which molecular properties are most important for activity and use this knowledge to design new compounds with improved potency. A QSAR study on 4-aryl-4H-chromenes has shown that 2D autocorrelation descriptors and dipole moments are important for their apoptosis-inducing activity. nih.gov

The general workflow for a QSAR study is presented in the table below.

| Step | Description |

| 1. Data Set Collection | Compile a series of this compound derivatives with measured biological activities. |

| 2. Molecular Descriptor Calculation | Calculate a wide range of descriptors for each molecule in the dataset. |

| 3. Data Splitting | Divide the dataset into a training set (for model building) and a test set (for validation). |

| 4. Model Development | Use a statistical method to build a QSAR model using the training set. |

| 5. Model Validation | Assess the statistical significance and predictive ability of the model using the test set. |

| 6. Model Interpretation and Application | Analyze the model to understand the key structural features for activity and predict the activity of new compounds. |

Frontier Molecular Orbital Theory and Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. wikipedia.org The energy and shape of these orbitals are crucial in determining how a molecule will interact with other molecules.

The electronic structure of this compound can be analyzed using quantum mechanical calculations to determine its HOMO and LUMO energies and distributions.

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the ability of a molecule to donate electrons. For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the nitrogen atom of the amine group, making these the most probable sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is associated with the ability of a molecule to accept electrons. The LUMO of this compound is expected to be distributed over the chroman ring system.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity. The introduction of two fluorine atoms into the chroman ring is expected to lower both the HOMO and LUMO energy levels due to their strong electron-withdrawing nature. This can influence the molecule's reactivity and its interactions with biological targets.

An analysis of the electronic structure can also provide insights into the electrostatic potential of the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is complementary to molecular docking studies in predicting how the molecule will orient itself within a protein's binding site.

A summary of the key parameters from an FMO analysis is provided in the table below.

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's chemical reactivity and kinetic stability. |

| Orbital Distribution | The spatial location of the HOMO and LUMO. | Identifies the most reactive sites on the molecule. |

| Electrostatic Potential | The distribution of charge on the molecular surface. | Predicts regions of electrostatic attraction or repulsion with a target molecule. |

Advanced Chemical Reactivity and Transformation Chemistry of S 5,8 Difluorochroman 4 Amine

Reactivity of the Amino Group: Derivatization and Functionalization

The primary amino group at the C4 position is a key handle for derivatization, allowing for the introduction of a wide array of functional groups. These transformations are fundamental for modulating the compound's physicochemical properties and for constructing more complex molecular architectures.

The nucleophilic nature of the primary amine in (S)-5,8-Difluorochroman-4-amine facilitates its reaction with various electrophilic reagents to form stable amide, sulfonamide, and carbamate (B1207046) linkages. These reactions are typically high-yielding and proceed under standard, mild conditions.

Amide Formation: Acylation of the amine can be readily achieved using activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated acid. Alternatively, direct coupling with carboxylic acids is possible using peptide coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or titanium(IV) chloride (TiCl₄). These methods provide access to a vast library of N-acylated derivatives.

Sulfonamide Formation: The synthesis of sulfonamides is accomplished by reacting the amine with sulfonyl chlorides (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) in a basic medium. The Hinsberg test, a classic method for distinguishing primary, secondary, and tertiary amines, relies on this reaction. Modern methods also allow for sulfonamide synthesis directly from sulfonic acids or via S-N coupling using specialized reagents that avoid the often harsh conditions of traditional methods.

Carbamate Formation: Carbamates are typically synthesized by reacting the amine with alkyl or aryl chloroformates in the presence of a base. Another common route involves reaction with an isocyanate. More contemporary, phosgene-free methods include three-component couplings of the amine, carbon dioxide, and an alkyl halide, or by transcarbamoylation reactions. These derivatives are often used as protecting groups in multi-step syntheses or to introduce linkers for conjugation.

Table 1: Representative Reagents for Amino Group Derivatization

| Derivative Type | Reagent Class | Specific Example | Expected Product |

|---|---|---|---|

| Amide | Acyl Chloride | Acetyl chloride | N-((S)-5,8-Difluorochroman-4-yl)acetamide |

| Amide | Acid Anhydride | Acetic anhydride | N-((S)-5,8-Difluorochroman-4-yl)acetamide |

| Amide | Carboxylic Acid + Coupling Agent | Benzoic acid + DCC | N-((S)-5,8-Difluorochroman-4-yl)benzamide |

| Sulfonamide | Sulfonyl Chloride | Methanesulfonyl chloride | N-((S)-5,8-Difluorochroman-4-yl)methanesulfonamide |

| Sulfonamide | Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-((S)-5,8-Difluorochroman-4-yl)-4-methylbenzenesulfonamide |

| Carbamate | Chloroformate | Benzyl chloroformate | Benzyl (S)-5,8-difluorochroman-4-ylcarbamate |

The primary amine of this compound serves as a strategic starting point for the construction of fused nitrogen-containing heterocyclic systems. Such annulation reactions significantly increase the structural complexity and can lead to novel scaffolds with potential applications in medicinal chemistry and materials science.

A plausible strategy involves a two-step sequence wherein the amine is first acylated with a reagent containing a masked electrophilic site. Subsequent intramolecular cyclization and dehydration can lead to the formation of a new heterocyclic ring fused to the chroman backbone. For instance, reaction with a β-keto ester could, after initial amide formation, lead to a Paal-Knorr-type pyrrole (B145914) synthesis.

Another approach is the use of bifunctional reagents that react with the amine and another position on the chroman scaffold. Rhodium-catalyzed C-H activation methods have been developed for the direct functionalization of nitrogen heterocyles, which could potentially be adapted for intramolecular annulation reactions. For example, if the amine is first derivatized with a group containing an olefin, an intramolecular hydroamination or alkylation could lead to a fused piperidine (B6355638) or pyrrolidine (B122466) ring.

While specific examples starting directly from this compound are not extensively documented, established methodologies for the synthesis of N-heterocycles from primary amines provide a clear blueprint for these transformations.

Modifications and Rearrangements of the Chroman Ring System

The inherent structure of the chroman ring allows for skeletal rearrangements that can alter the ring size, providing access to related but distinct carbocyclic and heterocyclic systems.

Ring expansion and contraction reactions of the chroman skeleton can be initiated by generating a reactive intermediate at the C4 position. The Demjanov and Tiffeneau-Demjanov rearrangements are powerful methods for achieving such transformations, starting from the C4-amino group.

Reaction Pathway:

Diazotization: Treatment of this compound with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, converts the primary amine into a diazonium salt.

Carbocation Formation: The diazonium group is an excellent leaving group, and its departure as dinitrogen gas (N₂) generates a secondary carbocation at the C4 position of the chroman ring.

Rearrangement: This highly reactive carbocation can undergo rearrangement through a 1,2-alkyl shift.

Ring Contraction: Migration of the C3-C4 bond to the adjacent carbocationic center would result in the contraction of the six-membered pyran ring into a five-membered furan (B31954) ring, yielding a difluorinated 2-(formylmethyl)dihydrofuran derivative after quenching. Photomediated methods have also been reported for the contraction of saturated heterocycles.

Ring Expansion: Migration of one of the aromatic carbon-carbon bonds (e.g., C4a-C5) to the C4 position could lead to a ring-expanded, seven-membered heterocyclic system. The Tiffeneau-Demjanov variant, which starts from a β-amino alcohol, typically results in a ring-expanded ketone. This pathway would require prior modification of the starting material but represents a viable strategy for accessing larger ring systems.

The regiochemical outcome of the rearrangement (contraction vs. expansion) is influenced by the migratory aptitude of the adjacent groups and the stability of the resulting carbocation intermediates.

Modification involving the oxygen heteroatom of the pyran ring can lead to significant structural changes. One of the primary transformations is the cleavage of the aryl ether bond (O1-C8a).

Ether Cleavage: Aryl ethers are known to undergo cleavage under harsh conditions with strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). Applying these conditions to this compound would be expected to open the pyran ring, yielding a substituted 2,5-difluorophenol (B1295083) with a 4-aminobutyl side chain. The selectivity of this reaction would need to be carefully controlled to avoid side reactions involving the amine or the fluorine substituents.

ANRORC Reactions: Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) is another pathway for transforming heterocyclic rings. While more commonly documented for chromone (B188151) systems, analogous pathways could be envisioned for chromans. For example, a strong nucleophile could potentially attack the C2 position, inducing a ring-opening to form a phenolate (B1203915) intermediate, which could then re-cyclize in a different manner or be trapped, leading to a profound alteration of the chroman core.

Selective Functionalization of Aromatic and Aliphatic Positions

Beyond the reactivity of the amino group, the C-H bonds on both the aromatic and aliphatic portions of the molecule present opportunities for selective functionalization.

Aromatic Ring Functionalization (C6 and C7 Positions): The two fluorine atoms at C5 and C8 exert a strong electron-withdrawing inductive effect, deactivating the aromatic ring towards classical electrophilic aromatic substitution. However, the lone pairs on the fluorine atoms and the ether oxygen (O1) would direct incoming electrophiles to the C6 and C7 positions. Reactions like nitration, halogenation, or Friedel-Crafts acylation would likely require forcing conditions and may suffer from low yields.

A more modern and potentially more effective approach is the use of transition-metal-catalyzed C-H activation. The ether oxygen or a derivatized amino group could serve as a directing group to

Catalytic Transformations Utilizing this compound as a Chiral Building Block

Following a comprehensive review of publicly accessible scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the catalytic transformations of This compound as a chiral building block.

While the compound is commercially available and categorized as a chiral building block, indicating its potential for use in asymmetric synthesis, no specific examples of its application in catalytic reactions, including detailed research findings, reaction schemes, or performance data (such as yields and enantioselectivity), could be retrieved. bldpharm.com

The scientific community has extensively explored the use of chiral amines in general as organocatalysts and as ligands in metal-catalyzed reactions for the synthesis of enantiomerically enriched molecules. Similarly, the introduction of fluorine atoms into molecular frameworks is a well-established strategy in medicinal chemistry to modulate the properties of bioactive compounds. For instance, the related compound, (R)-5,7-difluorochroman-4-ol, is a known key intermediate in the synthesis of the pharmaceutical agent Tegoprazan.

However, the specific catalytic utility of This compound remains an area that has not been documented in the available scientific literature. Therefore, the creation of an article section with detailed research findings and data tables on this specific topic is not feasible at this time. Further research and publication in this area would be required to provide the specific content requested.

Investigation of Derivatives and Analogues of S 5,8 Difluorochroman 4 Amine

Design and Synthesis of Novel Fluorinated Chromanamine Scaffolds

The introduction of fluorine into drug candidates can significantly alter their physicochemical and pharmacokinetic properties. The design and synthesis of novel fluorinated chromanamine scaffolds are therefore of considerable interest.

The synthesis of these scaffolds often begins with appropriately substituted phenols. For instance, the synthesis of 5,7-difluorochroman-4-one (B1394127), a key precursor, can be achieved from 3,5-difluorophenol. google.com One method involves an O-alkylation reaction with 3-chloro-1-propanol, followed by oxidation and cyclization. google.com Another approach utilizes the cyclization of 3-(3,5-difluorophenoxy)propanenitrile (B6166349) with concentrated sulfuric acid. The resulting 5,7-difluorochroman-4-one can then be converted to the corresponding amine. The asymmetric reduction of 5,7-difluorochroman-4-one using ketoreductase enzymes is a key step in producing the chiral alcohol, (R)-5,7-difluorochroman-4-ol, which is an intermediate in the synthesis of some pharmaceutical compounds.

The strategic placement of fluorine atoms on the chroman ring is a key aspect of the design process. Fluorine's high electronegativity can influence the pKa of nearby functional groups, alter metabolic stability by blocking sites of oxidation, and introduce new non-covalent interactions with biological targets. cambridgemedchemconsulting.comselvita.com The development of new synthetic methods for the controlled and regioselective introduction of fluorine and fluorinated moieties into these scaffolds remains an active area of research. nih.gov

Exploration of Isomeric and Homologous Chroman-4-amine (B2768764) Variants

The systematic exploration of isomeric and homologous variants of chroman-4-amines provides valuable structure-activity relationship (SAR) data. This involves varying the position and number of fluorine substituents on the aromatic ring, as well as altering the substitution pattern on the chroman core itself.

For example, while the focus is on (S)-5,8-difluorochroman-4-amine, the synthesis and evaluation of other isomers, such as those with fluorine at different positions (e.g., 6,7-difluoro or 5,7-difluoro), can reveal critical insights into the role of fluorine placement on biological activity. The synthesis of these isomers would follow similar synthetic routes, starting from the corresponding di-fluorinated phenols.

Furthermore, the exploration of homologues, such as those with an ethyl or propyl group at the 2-position of the chroman ring, can probe the steric and lipophilic requirements of the target binding site. The synthesis of these homologues can be achieved through various methods, including the reaction of 2'-hydroxyacetophenones with appropriate aldehydes. acs.org

The stereochemistry at the 4-position is also a critical factor. While the (S)-enantiomer is specified, the synthesis and biological evaluation of the (R)-enantiomer are essential for understanding the stereochemical requirements for activity. nih.gov

Chroman-4-one and Chromone (B188151) Derivatives as Structural Precursors and Analogues

Chroman-4-ones and chromones are not only crucial precursors for the synthesis of chroman-4-amines but also serve as valuable structural analogues for biological evaluation. nih.gov The carbonyl group at the 4-position of the chroman-4-one scaffold is a key functional handle for conversion to the amine. nih.gov

Synthesis of Chroman-4-ones: Several methods exist for the synthesis of substituted chroman-4-ones. A common approach involves the intramolecular cyclization of 2'-hydroxychalcones or related precursors. researchgate.net Another versatile method is the reaction of 2'-hydroxyacetophenones with aldehydes, often catalyzed by a base and sometimes utilizing microwave irradiation for efficiency. acs.orgnih.gov For instance, a series of substituted chroman-4-ones were synthesized via a base-mediated aldol (B89426) condensation under microwave conditions. nih.gov More recent methods include cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates under metal-free conditions. mdpi.com

Conversion to Chroman-4-amines: The conversion of the chroman-4-one to the corresponding chroman-4-amine is typically achieved through reductive amination. This can be a one-pot process or a stepwise procedure involving the formation of an oxime followed by reduction. The choice of reducing agent and reaction conditions is critical to control the stereochemistry at the 4-position.

Chromones as Analogues: Chromones, which possess a double bond between the 2- and 3-positions of the pyran ring, are also explored as structural analogues. nih.gov The synthesis of fluorinated styryl chromones has been reported, highlighting the ongoing efforts to create diverse fluorinated heterocyclic scaffolds. niscpr.res.in These compounds, while structurally distinct from the saturated chroman ring, can provide valuable information about the importance of the pyran ring's conformation and electronics for biological activity.

Strategies for Bioisosteric Replacement and Scaffold Hopping in Fluorinated Chromans

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to optimize lead compounds by improving their pharmacological properties while retaining or enhancing their biological activity. nih.govresearchgate.net

Bioisosteric Replacement: In the context of fluorinated chromans, bioisosteric replacement can involve several modifications. sci-hub.se A classic example is the replacement of a hydrogen atom with a fluorine atom to block metabolic oxidation or to modulate electronic properties. cambridgemedchemconsulting.com The replacement of a hydroxyl group with a difluoromethyl group is another strategy that has gained traction, as it can mimic the hydrogen-bonding capabilities of the hydroxyl group while potentially improving metabolic stability. princeton.edu The unique properties of fluorine make it a versatile tool for fine-tuning the characteristics of a molecule. selvita.comnih.gov

Scaffold Hopping: Scaffold hopping aims to identify novel core structures (scaffolds) that can mimic the key pharmacophoric features of a known active compound. nih.govresearchgate.net For this compound, this could involve replacing the chroman ring system with other bicyclic or even monocyclic scaffolds that can present the key functional groups (the amine and the fluorinated phenyl ring) in a similar spatial arrangement. dundee.ac.uk This strategy can lead to the discovery of compounds with completely different chemical structures but similar biological activities, potentially with improved properties such as solubility, metabolic stability, or novelty for intellectual property purposes. researchgate.netnih.gov The design of such novel scaffolds often utilizes computational modeling and structure-based design approaches. dundee.ac.uk

The table below summarizes some of the key molecular scaffolds and precursors discussed:

| Compound/Scaffold Name | Key Features | Relevance |

| This compound | Chiral amine, difluorinated aromatic ring | Core molecule of interest |

| 5,7-Difluorochroman-4-one | Ketone precursor, difluorinated | Key intermediate for synthesis google.com |

| (R)-5,7-Difluorochroman-4-ol | Chiral alcohol intermediate | Precursor to specific enantiomers |

| Chroman-4-one | Core heterocyclic ketone | Versatile synthetic precursor nih.govnih.gov |

| Chromone | Unsaturated heterocyclic ketone | Structural analogue nih.govniscpr.res.in |

| Fluorinated Styryl Chromones | Fluorinated, extended conjugation | Novel fluorinated scaffolds niscpr.res.in |

The systematic application of these strategies is crucial for the development of new and improved derivatives of this compound, ultimately contributing to the discovery of novel chemical entities with potential therapeutic applications.

Mechanistic Insights and Reaction Dynamics in the Synthesis and Transformations of Chromanamines

Detailed Reaction Mechanism Elucidation for Key Synthetic Steps

The synthesis of (S)-5,8-Difluorochroman-4-amine typically proceeds via the reductive amination of the corresponding ketone, 5,8-Difluorochroman-4-one (B1428933). This transformation is a cornerstone of amine synthesis and involves two principal stages: the formation of an imine or enamine intermediate, followed by its reduction.

The initial step is the nucleophilic attack of an amine source, such as ammonia (B1221849) or a primary amine, on the carbonyl carbon of 5,8-Difluorochroman-4-one. The presence of two electron-withdrawing fluorine atoms on the aromatic ring enhances the electrophilicity of the carbonyl carbon, thereby facilitating this attack. The reaction is typically acid-catalyzed, which serves to activate the carbonyl group by protonation of the oxygen atom, making the carbon atom more susceptible to nucleophilic attack. This leads to the formation of a hemiaminal intermediate.

Subsequent dehydration of the hemiaminal, also an acid-catalyzed process, results in the formation of an iminium ion. This ion can then deprotonate to form either an imine or, if a secondary amine is used, an enamine. In the case of synthesizing a primary amine like this compound, an imine is the key intermediate.

The final step is the reduction of the imine. This is commonly achieved using a variety of reducing agents. Mild reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred because they are selective for the iminium ion over the ketone starting material, allowing for a one-pot reaction. The reduction involves the transfer of a hydride ion to the carbon atom of the C=N double bond, followed by protonation of the resulting anion to yield the final amine product. The stereochemistry of the final product is determined at this stage, and the use of a chiral reducing agent or a chiral auxiliary can lead to the enantioselective synthesis of the (S)-enantiomer.

An alternative to reductive amination is the use of transaminases. These enzymes offer a green and highly stereoselective method for the synthesis of chiral amines. The mechanism involves a pyridoxal-5'-phosphate (PLP) cofactor, which forms a Schiff base with the amine donor. This is followed by a tautomerization and hydrolysis sequence that releases the new amine and a ketone byproduct. The enzyme's active site provides a chiral environment that directs the stereochemical outcome of the reaction, leading to high enantiomeric excess of the desired (S)-amine. mdpi.com

Kinetic and Thermodynamic Profiling of Chromanamine Formation

The kinetic and thermodynamic parameters of chromanamine formation are significantly influenced by the electronic properties of the substituents on the chroman ring system. The presence of two fluorine atoms at the 5 and 8 positions of the aromatic ring in this compound has a profound impact on the reaction rates and equilibria.

Kinetics: The rate of the initial nucleophilic attack of the amine on the carbonyl group is enhanced by the electron-withdrawing nature of the fluorine atoms. This effect is transmitted through the aromatic ring, increasing the partial positive charge on the carbonyl carbon and making it more electrophilic. Consequently, the formation of the hemiaminal intermediate is generally faster for 5,8-Difluorochroman-4-one compared to its non-fluorinated counterpart.

The subsequent dehydration step to form the imine is often the rate-determining step in reductive amination. The rate of this step is dependent on the pH of the reaction medium. Acid catalysis is required to protonate the hydroxyl group of the hemiaminal, converting it into a good leaving group (water). However, at very low pH, the amine nucleophile will be protonated, rendering it unreactive. Therefore, the reaction rate is typically maximal in a weakly acidic medium (pH 4-6).

The final reduction step is generally fast, especially with powerful reducing agents. When using milder reagents like NaBH3CN, the rate of reduction of the iminium ion is significantly faster than the rate of reduction of the starting ketone, which is a key factor in the efficiency of one-pot reductive amination procedures.

The thermodynamic stability of the final chromanamine product is influenced by the stereochemistry at the C4 position. In the case of this compound, the amine group can exist in either an axial or equatorial position. The preferred conformation will be the one that minimizes steric interactions. Computational studies can provide insights into the relative energies of these conformers and thus predict the thermodynamically most stable product.

| Reaction Step | Influencing Factors | Kinetic/Thermodynamic Aspect |

| Hemiaminal Formation | Electrophilicity of carbonyl, nucleophilicity of amine | Rate enhanced by electron-withdrawing fluorine atoms. |

| Imine Formation | pH, removal of water | Rate-determining step, equilibrium driven by water removal. |

| Imine Reduction | Reducing agent strength | Generally fast and irreversible, leading to the final product. |

Characterization of Reactive Intermediates and Transition States

The direct observation and characterization of reactive intermediates and transition states in the synthesis of chromanamines are challenging due to their transient nature. However, a combination of spectroscopic techniques and computational modeling can provide valuable insights into their structure and energetics.

Reactive Intermediates: The key reactive intermediates in the synthesis of this compound are the hemiaminal and the iminium ion. While the hemiaminal is often too unstable to be isolated, its presence can sometimes be inferred through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy under carefully controlled conditions (low temperature, aprotic solvent). The iminium ion is even more transient but can be detected by techniques like mass spectrometry, which can identify its mass-to-charge ratio.

In enzymatic reactions using transaminases, the pyridoxal-5'-phosphate-bound intermediates can be studied using UV-visible spectroscopy, as the cofactor's absorption spectrum changes upon formation of the Schiff base and subsequent intermediates.

Transition States: The transition states of the reaction, which represent the highest energy points along the reaction coordinate, cannot be observed directly. However, their structures and energies can be calculated using computational chemistry methods, such as Density Functional Theory (DFT). google.com These calculations can provide detailed information about the geometry of the transition state, including bond lengths and angles, and can help to rationalize the observed stereoselectivity of the reaction. bldpharm.comdtic.mil

For example, computational modeling can be used to compare the energies of the transition states leading to the (S) and (R) enantiomers of the final product. A lower energy transition state for the formation of the (S)-enantiomer would explain the observed stereoselectivity. These models can take into account the influence of the chiral catalyst or enzyme, providing a detailed picture of the factors controlling the stereochemical outcome.

| Species | Characterization Method | Information Obtained |

| Hemiaminal Intermediate | Low-temperature NMR | Structural information, confirmation of formation. |

| Iminium Ion Intermediate | Mass Spectrometry | Confirmation of presence and mass-to-charge ratio. |

| Enzyme-bound Intermediates | UV-visible Spectroscopy | Monitoring of reaction progress in enzymatic synthesis. |

| Transition States | Computational Modeling (DFT) | Geometry, energy, and explanation of stereoselectivity. bldpharm.comdtic.mil |

Advanced Analytical and Spectroscopic Characterization Techniques for S 5,8 Difluorochroman 4 Amine

High-Resolution NMR and Mass Spectrometry for Structure Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for the unambiguous confirmation of the molecular structure of (S)-5,8-Difluorochroman-4-amine. These methods provide detailed information about the atomic connectivity, the chemical environment of nuclei, and the precise elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atom-level structural information by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are the most informative techniques. researchgate.net

¹H NMR: The proton NMR spectrum is used to identify the number and connectivity of hydrogen atoms. The aromatic region would show complex splitting patterns for the two protons on the difluorinated benzene (B151609) ring. The protons on the chroman ring, particularly those adjacent to the chiral center and the oxygen atom, would appear as distinct multiplets. The protons of the amine group (NH₂) and the adjacent methine proton (CH-N) are also key diagnostic signals.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum would show nine distinct signals corresponding to the nine carbon atoms of the difluorochroman core. The positions of the signals are influenced by the attached functional groups, with the carbons bonded to fluorine and oxygen appearing at characteristic downfield shifts. researchgate.net

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique. It provides direct information about the fluorine atoms on the aromatic ring. chemrxiv.org The spectrum would show two distinct signals, each coupled to the other fluorine atom and to nearby protons, confirming their positions at C5 and C8. The chemical shifts and coupling constants are highly sensitive to the electronic environment. nih.gov

Predicted NMR Data for this compound

| Technique | Expected Chemical Shifts (δ, ppm) and Multiplicity |

|---|---|

| ¹H NMR | Aromatic H: ~6.7-7.2 (m); O-CH₂: ~4.2-4.5 (m); CH-NH₂: ~4.0-4.3 (m); CH₂: ~2.0-2.4 (m); NH₂: ~1.5-2.5 (br s) |

| ¹³C NMR | Aromatic C-F: ~150-160 (dd); Aromatic C-H: ~110-125 (m); C-O: ~140-150 (d); C-N: ~45-55; O-CH₂: ~60-70; CH₂: ~25-35 |

| ¹⁹F NMR | Ar-F: ~ -110 to -140 (m) |

Note: These are predicted values based on typical ranges for similar functional groups and structures. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the molecule with high precision, which in turn confirms its elemental formula. For this compound (C₉H₉F₂NO), HRMS would verify the molecular weight and elemental composition, distinguishing it from other potential isomers or impurities. rsc.org

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity and Separation

Since this compound is a chiral compound, determining its enantiomeric purity is critical. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the gold standard for separating and quantifying enantiomers. nih.govchromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including amines. researchgate.netscirp.org For the analysis of this compound, a normal-phase method using a mobile phase of hexane (B92381) and an alcohol like isopropanol (B130326) on a cellulose-based column would be a primary screening approach. researchgate.net

Chiral Gas Chromatography (GC)

Chiral GC is another effective method for enantiomeric separation, often providing high resolution and shorter analysis times. chemrxiv.org For primary amines, derivatization is typically required to improve volatility and peak shape. The amine can be reacted with a chiral or achiral derivatizing agent. If an achiral agent is used, a chiral GC column, often one with a cyclodextrin-based stationary phase, is necessary to resolve the enantiomers. chemrxiv.org

Typical Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H or Chiralcel OD-H (amylose or cellulose-based CSP) |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Note: These are representative conditions and would require optimization for the specific compound.

X-ray Crystallography for Absolute Stereochemistry Determination

While chiral chromatography can determine enantiomeric purity, X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. This technique provides a precise three-dimensional map of the atoms within a single crystal.

For this compound, obtaining a suitable single crystal would allow for its analysis by X-ray diffraction. The resulting data not only confirms the connectivity of the atoms but also establishes their spatial arrangement, unequivocally proving the (S)-configuration at the C4 chiral center. The determination of the absolute structure is typically achieved through the analysis of anomalous dispersion effects from the diffraction data. kaust.edu.sa Although a crystal structure for the specific title compound is not publicly available, the structures of related complex molecules containing difluorochroman moieties have been successfully determined using this method. researchgate.netresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups in this compound. As a primary amine, the molecule is expected to show two distinct N-H stretching bands in the region of 3300-3400 cm⁻¹. Other characteristic absorptions include the N-H bending (scissoring) vibration around 1600 cm⁻¹, C-O-C stretching of the chroman ether linkage, and strong C-F stretching bands associated with the fluorinated aromatic ring. chromatographyonline.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR. While N-H and O-H stretches are often weak in Raman, the aromatic ring vibrations and symmetric stretches are typically strong, making it a useful tool for analyzing the core structure of the molecule. Raman spectroscopy can be performed on solid samples with minimal preparation and is not susceptible to interference from aqueous media.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3400 (two bands) | Medium |

| Amine (N-H) | Bending (Scissor) | 1580 - 1650 | Medium to Strong |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |

| Alkyl (C-H) | Stretch | 2850 - 2960 | Medium |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium to Strong |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1270 | Strong |

| Fluoroaromatic (C-F) | Stretch | 1100 - 1300 | Strong |

Note: These are general frequency ranges and can vary based on the specific molecular structure and sample phase.

Future Research Trajectories in S 5,8 Difluorochroman 4 Amine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Pathways

Traditional synthetic methods often rely on hazardous reagents and generate significant chemical waste, creating environmental concerns. researchgate.netacs.org Future research will increasingly focus on developing "green" and sustainable synthetic routes to (S)-5,8-Difluorochroman-4-amine that are both environmentally benign and economically viable.

The principles of green chemistry, such as the use of renewable starting materials, non-toxic catalysts, and environmentally friendly solvents, are central to this endeavor. researchgate.net Methodologies like microwave-assisted synthesis and ultrasound-assisted reactions have already shown promise in accelerating the synthesis of chromene derivatives while often improving yields and reducing energy consumption. acs.org These techniques represent a significant improvement over conventional heating methods.

A primary goal in sustainable synthesis is achieving high atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. wikipedia.org Reactions with high atom economy, such as cycloadditions and rearrangements, are inherently less wasteful. wikipedia.org Future synthetic designs for this compound will likely prioritize cascade or one-pot reactions, which combine multiple synthetic steps without isolating intermediates, thereby reducing solvent usage and waste generation.

Biocatalysis offers a particularly promising avenue for the sustainable synthesis of chiral amines. nih.gov Enzymes, such as transaminases, can install chiral amine functionalities with exceptional stereocontrol under mild, aqueous conditions, providing a greener alternative to traditional metal-catalyzed methods. nih.gov The application of engineered enzymes could facilitate a highly efficient and selective synthesis of the (S)-enantiomer of 5,8-Difluorochroman-4-amine from a prochiral ketone precursor.

The following table summarizes key green chemistry approaches and their potential application in the synthesis of the target compound.

| Green Chemistry Approach | Potential Application in this compound Synthesis | Anticipated Benefits |

| Microwave-Assisted Synthesis | Acceleration of cyclization steps to form the chroman ring. | Reduced reaction times, increased yields, lower energy consumption. acs.org |

| Ultrasound-Assisted Synthesis | Facilitating condensation and annulation reactions. | Improved reaction rates and yields under mild conditions. researchgate.net |

| Use of Green Solvents | Replacing hazardous solvents (e.g., chlorinated hydrocarbons) with water, ethanol, or ionic liquids. | Reduced environmental impact and improved process safety. acs.org |

| Biocatalysis (e.g., Transaminases) | Asymmetric synthesis of the chiral amine at the C4 position. | High enantioselectivity, mild reaction conditions, reduced metal waste. nih.govresearchgate.net |

| Atom-Economical Reactions | Designing synthetic routes that maximize the incorporation of starting material atoms into the final product. | Minimized waste generation, increased efficiency. wikipedia.org |

Exploration of Novel Catalytic Systems for Chromanamine Synthesis and Derivatization

The development of novel catalytic systems is paramount for the efficient and selective synthesis of complex molecules like this compound. Future research will focus on asymmetric catalysis to ensure the precise stereochemical control required for the (S)-configuration at the C4 position, which is crucial for biological activity.

Organocatalysis: Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of potentially toxic and expensive heavy metals. core.ac.uk Chiral Brønsted acids, thioureas, and squaramides have been successfully employed in the synthesis of chromane (B1220400) scaffolds. researchgate.netcore.ac.uk For instance, chiral phosphoric acids have been used to catalyze asymmetric [4+2] cycloadditions to construct the chroman framework with high enantioselectivity. researchgate.net The application of such catalysts could provide a direct and efficient route to enantiomerically enriched difluorinated chroman precursors. Furthermore, organocatalytic methods for asymmetric fluorination are being developed, which could be adapted for the synthesis of fluorinated chroman building blocks. acs.org

Metal Catalysis: While green chemistry encourages reducing reliance on metals, novel metal-based catalysts that are highly efficient and recyclable remain a key research area. Cooperative catalysis systems, such as those combining an amine (enamine catalysis) with a metal Lewis acid, have been developed for the asymmetric synthesis of complex chromans. researchgate.net These bifunctional systems can activate different parts of the reacting molecules simultaneously, leading to high yields and stereoselectivity. researchgate.net

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity. The last decade has seen significant growth in the range of biocatalysts available for synthesizing chiral amines. britannica.com

Transaminases (TAs): These enzymes are widely used in industry to convert ketones directly to amines with high enantiomeric purity. nih.gov An engineered transaminase could be employed for the asymmetric amination of a 5,8-difluorochroman-4-one (B1428933) precursor.

Imine Reductases (IREDs) and Amine Dehydrogenases (AmDHs): These enzymes catalyze the reduction of imines or the reductive amination of ketones, respectively, and provide alternative biocatalytic routes to chiral amines. britannica.comresearchgate.netpusan.ac.kr

The table below compares different catalytic approaches for the synthesis of chiral chromanamines.

| Catalytic System | Type | Key Advantages | Representative Catalyst Examples |

| Organocatalysis | Metal-Free | Avoids heavy metal contamination, often uses readily available catalysts. | Chiral Phosphoric Acids, Thioureas, Proline Derivatives. researchgate.netcore.ac.uk |

| Metal Catalysis | Transition Metal-Based | High catalytic activity, potential for novel reactivity. | Rhodium complexes, Bifunctional Enamine-Metal Lewis Acids. researchgate.netnih.gov |

| Biocatalysis | Enzymatic | Exceptional stereo- and regioselectivity, mild and sustainable reaction conditions. | Transaminases, Imine Reductases, Amine Dehydrogenases. britannica.comnih.gov |

Computational Design of Chromanamine Libraries with Tunable Chemical Properties

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of molecules with desired properties and the screening of large virtual libraries. nih.govresearchgate.net Future research on this compound will heavily leverage these in silico methods to design and evaluate novel derivatives.

Virtual Screening and Library Design: Computational approaches allow for the rapid in silico screening of vast chemical libraries to identify derivatives with high predicted affinity for specific biological targets. researchgate.netyoutube.com By starting with the this compound scaffold, virtual libraries can be generated by adding a diverse range of substituents. These libraries can then be docked into the binding sites of target proteins to predict binding affinities and modes of interaction. nih.govsciencescholar.us This process helps prioritize which compounds to synthesize, saving significant time and resources. researchgate.net For example, a library of azolyl-2H-chroman-4-ones was virtually screened to identify potential antifungal and antibacterial agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov By analyzing a set of chromanamine analogues with known activities, 3D-QSAR models can be built to predict the activity of newly designed compounds. mdpi.com These models generate contour maps that indicate where steric bulk, positive, or negative charges are likely to increase or decrease activity, providing a roadmap for structural modifications. nih.gov

Tuning Physicochemical Properties: Computational tools can predict key physicochemical properties such as solubility, lipophilicity, and metabolic stability (ADMET properties). nih.gov By modeling the effects of different substituents on the chroman core, researchers can design libraries of compounds with tunable properties, optimizing them for better drug-likeness and pharmacokinetic profiles. For instance, molecular dynamics simulations can be used to study the stability of a protein-ligand complex over time, providing insights into the dynamic nature of the binding interaction. pusan.ac.krnih.gov

| Computational Technique | Application in Chromanamine Research | Expected Outcome |

| Molecular Docking | Predicting the binding pose and affinity of chromanamine derivatives to a biological target. | Prioritization of compounds for synthesis; understanding key binding interactions. nih.govsciencescholar.us |

| QSAR Modeling | Correlating structural features of chromanamines with their biological activity. | Predictive models to guide the design of more potent analogues. nih.govmdpi.com |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior and stability of the chromanamine-target complex. | Insight into the stability of binding and the role of conformational changes. pusan.ac.kr |

| ADMET Prediction | In silico estimation of absorption, distribution, metabolism, excretion, and toxicity profiles. | Design of derivatives with improved drug-like properties. nih.gov |

Interdisciplinary Approaches to Chroman Chemistry Research

The full potential of chroman chemistry can be realized through collaboration between different scientific disciplines. ucsb.eduyoutube.com The unique structural and photophysical properties of the chroman scaffold make it an attractive candidate for applications beyond traditional medicinal chemistry, including materials science and chemical biology.

Chemical Biology: The chroman core is a component of many fluorescent molecules. researchgate.net This property can be exploited to develop chemical probes for biological imaging. researchgate.netresearchgate.net By attaching specific recognition motifs to the this compound scaffold, researchers could create fluorescent sensors to detect specific analytes, such as enzymes or reactive oxygen species, within living cells. researchgate.netnih.gov For example, chromene-based probes have been developed for sensing thiols and hydrogen peroxide. researchgate.net Such tools are invaluable for studying cellular processes and the mechanisms of disease.

Medicinal Chemistry: The chroman scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and neuroprotective effects. nih.govcore.ac.ukrjptonline.org Interdisciplinary collaborations between synthetic chemists, computational scientists, and biologists are crucial for the entire drug discovery pipeline—from the design and synthesis of novel chromanamine libraries to their biological evaluation and mechanism-of-action studies. nih.gov

Materials Science: Materials science involves the study of the relationship between a material's structure and its properties. corning.com The rigid, heterocyclic structure of chromans could be incorporated into larger polymeric structures to create novel materials with specific optical or electronic properties. The resistance to tarnishing and corrosion associated with chromium-containing materials could inspire the development of durable chroman-based coatings or functional materials. wikipedia.orgwikipedia.org For instance, phosphorylated coumarins, which share a similar benzopyran core, have been investigated as flame-retardant materials. mdpi.com

The synergy between these fields will undoubtedly accelerate innovation and uncover new applications for this compound and related compounds.

Q & A

Basic: What are the common synthetic routes for (S)-5,8-Difluorochroman-4-amine, and how can enantiomeric purity be ensured?

The synthesis typically involves asymmetric reduction of a ketone precursor (e.g., 5,8-difluorochroman-4-one) using chiral catalysts or enzymatic methods. For example, enantioselective reduction with ketoreductases (e.g., short-chain dehydrogenases) in the presence of cofactors like NADPH can yield the (S)-enantiomer with high optical purity . Chiral HPLC or polarimetry should be used to confirm enantiomeric excess (>98%). Key steps include optimizing reaction conditions (pH, temperature, coenzyme recycling) to minimize racemization.

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Contradictions in bioactivity data (e.g., conflicting IC₅₀ values) may arise from variations in assay conditions (e.g., buffer composition, cell lines) or compound purity. To address this:

- Perform longitudinal studies to assess temporal effects on activity .

- Validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays).

- Conduct meta-analyses of published data, accounting for methodological differences (e.g., solvent used, incubation time) .

- Ensure rigorous characterization (e.g., NMR, HRMS) to confirm structural integrity and eliminate impurities as confounding factors .

Basic: What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns and assessing purity .

- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) to resolve enantiomers .

- Mass Spectrometry : HRMS (High-Resolution MS) confirms molecular formula and detects trace impurities.

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .

Advanced: How can isotopic labeling (e.g., deuterium) be applied to study the metabolic fate of this compound?

Deuterated analogs (e.g., amine-d₂ or fluorinated-d₃ derivatives) can be synthesized using deuterated reagents (e.g., NaBD₄ for reductive amination) . These labeled compounds enable:

- Tracking metabolic pathways via LC-MS/MS, distinguishing parent drug from metabolites.

- Quantifying pharmacokinetic parameters (e.g., half-life) with reduced interference from endogenous compounds.

- Elucidating enzymatic mechanisms (e.g., CYP450-mediated oxidation) using kinetic isotope effects .

Basic: What are the best practices for handling and storing this compound to ensure stability?

- Storage : Keep at 2–8°C under inert atmosphere (argon or nitrogen) to prevent oxidation. Protect from light using amber vials .

- Solubility : Pre-dissolve in anhydrous DMSO or ethanol for biological assays to avoid hydrolysis.

- Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions. Confirm stability via periodic HPLC checks .

Advanced: How can computational modeling aid in optimizing the pharmacological profile of this compound?

- Molecular Dynamics (MD) : Simulate binding interactions with target proteins (e.g., GPCRs) to refine SAR (Structure-Activity Relationships).

- Density Functional Theory (DFT) : Predict regioselectivity in fluorination reactions or metabolic oxidation sites .

- Docking Studies : Identify potential off-target effects by screening against databases like ChEMBL or PubChem .

Basic: What in vitro assays are suitable for initial screening of this compound’s biological activity?

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) for real-time kinetic monitoring .

- Cell Viability Assays : Employ MTT or resazurin-based methods in relevant cell lines (e.g., cancer, neuronal).

- Binding Studies : SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify target affinity .

Advanced: How can researchers address low reproducibility in synthetic yields of this compound?

- DoE (Design of Experiments) : Systematically vary parameters (e.g., catalyst loading, solvent polarity) to identify critical factors.

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

- Scale-down Models : Validate robustness using microreactors or high-throughput screening platforms before scaling up.

Basic: What safety precautions are required when working with this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions.

- Waste Disposal : Neutralize amine-containing waste with dilute HCl before disposal.

- Emergency Protocols : Maintain antidotes (e.g., acetylcysteine for amine toxicity) and SDS sheets accessible .

Advanced: How can this compound be leveraged in developing PET radiotracers?

- Radiolabeling : Introduce ¹⁸F or ¹¹C isotopes via nucleophilic substitution or prosthetic group conjugation.

- Biodistribution Studies : Use microPET imaging in rodent models to assess brain permeability or tumor targeting .

- Metabolite Analysis : Employ radio-HPLC to quantify intact tracer vs. metabolites in plasma .

Basic: What are the key applications of this compound in medicinal chemistry?

- Lead Compound : As a chiral scaffold for CNS drugs (e.g., serotonin or dopamine modulators).

- Prodrug Design : Functionalize the amine group for improved bioavailability (e.g., acyloxymethyl prodrugs) .

- Fluorine Effects : Exploit fluorine’s electronegativity to enhance binding affinity or metabolic stability .

Advanced: How can researchers ensure data reproducibility and transparency in studies involving this compound?

- Open Data : Share raw spectra, chromatograms, and crystallographic data via repositories like Zenodo or Figshare .

- Protocol Standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for experimental workflows.

- Collaborative Validation : Cross-verify results with independent labs using identical batches of the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products